3-Chloroadamantan-1-amine hydrochloride

Übersicht

Beschreibung

3-Chloroadamantan-1-amine hydrochloride is a chemical compound that belongs to the class of adamantane derivatives . It is a white crystalline powder that is soluble in water and has a molecular weight of 222.15 g/mol.

Synthesis Analysis

The synthesis of adamantane derivatives, such as 3-Chloroadamantan-1-amine hydrochloride, often involves the use of orthoesters with amine hydrochlorides . The process involves acetylation of unknown amine hydrochloride salts with trimethyl orthoacetate (TMOA) in the absence of solvent . The reaction progress is monitored chromatographically, and the amide product is identified spectroscopically .

Molecular Structure Analysis

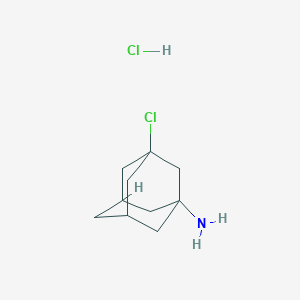

The molecular formula of 3-Chloroadamantan-1-amine hydrochloride is C10H17Cl2N . The compound has a molecular weight of 222.15 g/mol . The IUPAC name is (5S,7R)-3-chloroadamantan-1-amine;hydrochloride . The InChIKey is BRXNXSCWHSVIPC-YFDATDCASA-N .

Physical And Chemical Properties Analysis

3-Chloroadamantan-1-amine hydrochloride has a molecular weight of 222.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . Its exact mass is 221.0738049 g/mol, and its monoisotopic mass is also 221.0738049 g/mol . The topological polar surface area is 26 Ų .

Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

3-Chloroadamantan-1-amine hydrochloride has been implicated in innovative synthesis processes. For example, its use in copper-catalyzed direct amination of azoles underlines its role in constructing aminoazoles, which are of significant interest in biological and medicinal chemistry due to their potential therapeutic applications (Kawano et al., 2010). Furthermore, it serves as a precursor in the synthesis of constrained geometry organoactinide complexes that exhibit broad applicability in the intramolecular hydroamination of C-C unsaturations, displaying high turnover frequencies and regioselectivities (Stubbert & Marks, 2007).

Bioconjugation Mechanisms

In bioconjugation, 3-Chloroadamantan-1-amine hydrochloride contributes to understanding the amide bond formation between carboxylic acids and amines in aqueous media, providing insights into the stability and reactivity of carbodiimide reagents under different pH conditions (Nakajima & Ikada, 1995).

Environmental Applications

This compound has also found application in environmental science, particularly in the removal of reactive nitrogen and phosphorus from aquaculture wastewater effluents using polymer hydrogels. Poly(allyl amine hydrochloride) hydrogels, for instance, demonstrate efficient removal of nutrient anions, showcasing the potential of such materials in treating aquaculture wastewaters and reducing nutrient concentrations to levels suitable for discharge into natural water bodies (Kioussis, Wheaton, & Kofinas, 2000).

Material Science

In material science, 3-Chloroadamantan-1-amine hydrochloride is instrumental in the synthesis of polymers and copolymers with specific properties. For example, it promotes a well-controlled ring-opening polymerization of Z-L-lysine-N-carboxyanhydride, resulting in polystyrene-poly(Z-L-lysine) block copolymers with very narrow molecular weight distribution (Dimitrov & Schlaad, 2003).

Zukünftige Richtungen

Adamantane derivatives, such as 3-Chloroadamantan-1-amine hydrochloride, have potential applications in various scientific and industrial fields. For instance, the adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . These results encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications .

Eigenschaften

IUPAC Name |

3-chloroadamantan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN.ClH/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9;/h7-8H,1-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXNXSCWHSVIPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327341 | |

| Record name | 3-chloroadamantan-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroadamantan-1-amine hydrochloride | |

CAS RN |

90812-21-8 | |

| Record name | 3-chloroadamantan-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.